Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride
CAS No.:
Cat. No.: VC15937772
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO3 |
|---|---|
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | methyl 2-(azetidin-3-yloxy)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H |
| Standard InChI Key | JHTSTVOYZLSUGL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2CNC2.Cl |
Introduction
Structural Characteristics
Molecular Architecture
Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride features a benzoate ester group (methyl 2-oxybenzoate) connected to an azetidine ring via an ether bond. The azetidine ring, a four-membered nitrogen-containing heterocycle, is substituted at the 3-position with the ether linkage. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.68 g/mol | |
| SMILES | COC(=O)C1=CC=CC=C1OC2CNC2.Cl | |
| InChI Key | JHTSTVOYZLSUGL-UHFFFAOYSA-N |
The presence of the azetidine ring introduces conformational strain, which can influence its reactivity and interactions with biological targets . The benzoate moiety contributes aromaticity and potential π-π stacking interactions, critical for binding to protein active sites.
Synthesis Methods
General Synthesis Pathways
The synthesis of methyl 2-(azetidin-3-yloxy)benzoate hydrochloride typically involves two primary steps: (1) formation of the azetidine intermediate and (2) coupling with the benzoate derivative.
Azetidine Intermediate Preparation
Azetidine derivatives are often synthesized via cyclization reactions. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be prepared by reacting benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine . Subsequent mesylation or tosylation introduces leaving groups for nucleophilic substitution .
Coupling with Benzoate Derivatives
The azetidine intermediate undergoes nucleophilic substitution with methyl 2-hydroxybenzoate under basic conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Epichlorohydrin, DIPEA, EtOH | 75–85% | |
| Mesylation | MsCl, TEA, DCM, 0–5°C | 90% | |
| Etherification | Methyl 2-hydroxybenzoate, K₂CO₃ | 65% | |
| Salt Formation | HCl (gaseous), Et₂O | 95% |
Physicochemical Properties
"The integration of azetidine rings into pharmaceutical candidates continues to be a focus of modern medicinal chemistry due to their balanced reactivity and bioavailability."
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume